Methyl 2-chloro-4-morpholin-4-ylbenzoate
Overview
Description
Methyl 2-chloro-4-morpholin-4-ylbenzoate is an organic compound with the molecular formula C12H14ClNO3 and a molecular weight of 255.7 g/mol . It is a solid substance with a melting point of 69-70°C . This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4-morpholin-4-ylbenzoate typically involves the esterification of 2-chloro-4-morpholin-4-ylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-morpholin-4-ylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of the original compound.
Hydrolysis: The major products are 2-chloro-4-morpholin-4-ylbenzoic acid and methanol.
Scientific Research Applications
Methyl 2-chloro-4-morpholin-4-ylbenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4-morpholin-4-ylbenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-4-piperidin-4-ylbenzoate
- Methyl 2-chloro-4-pyrrolidin-4-ylbenzoate
- Methyl 2-chloro-4-piperazin-4-ylbenzoate
Uniqueness
Methyl 2-chloro-4-morpholin-4-ylbenzoate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-chloro-4-morpholin-4-ylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-16-12(15)10-3-2-9(8-11(10)13)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNVILNVPWWADK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N2CCOCC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391520 | |
Record name | methyl 2-chloro-4-morpholin-4-ylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175153-39-6 | |
Record name | Methyl 2-chloro-4-(4-morpholinyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175153-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 2-chloro-4-morpholin-4-ylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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